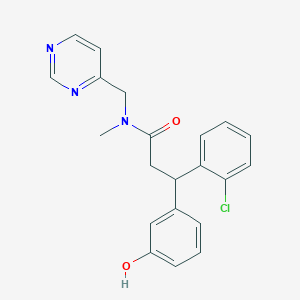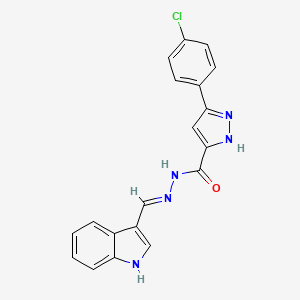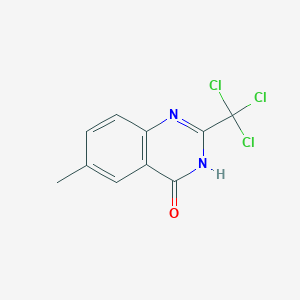
BENZYL 2-(BENZOYLAMINO)-3-METHYLBUTANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(benzoylamino)-3-methylbutanoate: is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyl group attached to a 2-(benzoylamino)-3-methylbutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(benzoylamino)-3-methylbutanoate typically involves the esterification of 2-(benzoylamino)-3-methylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products. The final product is typically purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl 2-(benzoylamino)-3-methylbutanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (Et3N) or sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted benzoylamino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 2-(benzoylamino)-3-methylbutanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme dysregulation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed in the formulation of certain cosmetic or personal care products.
Mecanismo De Acción
The mechanism of action of benzyl 2-(benzoylamino)-3-methylbutanoate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Benzylamine: A simpler compound with a benzyl group attached to an amine. It is used in organic synthesis and as a precursor for various pharmaceuticals.
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a medication and insect repellent.
Benzyl alcohol: A primary alcohol with a benzyl group, used as a solvent and in the synthesis of esters and ethers.
Uniqueness: Benzyl 2-(benzoylamino)-3-methylbutanoate is unique due to its specific structure, which combines the properties of benzyl esters and benzoylamino groups This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Propiedades
IUPAC Name |
benzyl 2-benzamido-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)17(20-18(21)16-11-7-4-8-12-16)19(22)23-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBQLLNCXIHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B6122024.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6122032.png)
![2-{1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2-piperidinyl}ethanol](/img/structure/B6122039.png)

![[5-(2-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B6122049.png)
![1-(Cyclohexylmethyl)-3-[[(1,3-dimethylpyrazol-4-yl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one](/img/structure/B6122065.png)
![3-methoxy-1-[(4-nitrobenzoyl)amino]-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate](/img/structure/B6122066.png)

![ethyl 3-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-4-methylpentanoate](/img/structure/B6122077.png)
![3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)
![2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6122090.png)
![[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B6122098.png)
